Pyrido[3,2-d]pyrimidin-2(1H)-one

Dihydrofolate reductase Pneumocystis carinii Antifolate

Pyrido[3,2-d]pyrimidin-2(1H)-one is the definitive [3,2-d] ring-fused scaffold for medicinal chemistry programs where regioisomeric precision dictates target engagement. Head-to-head data confirm a 4.4-fold potency gain against pcDHFR and a 28-fold selectivity window for pathogenic over human DHFR—outcomes unattainable with the [2,3-d] series. This scaffold also delivers PI3Kα IC50 values of 3–10 nM while eliminating confounding JNK2/JNK3/ERK off-target activity via a unique Gly110-dependent binding mechanism. Procure this building block when isomer-level differentiation and pathogen-selectivity are non-negotiable criteria in lead optimization.

Molecular Formula C7H5N3O
Molecular Weight 147.13 g/mol
CAS No. 116598-88-0
Cat. No. B050786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrido[3,2-d]pyrimidin-2(1H)-one
CAS116598-88-0
SynonymsPyrido[3,2-d]pyrimidin-2-ol (6CI)
Molecular FormulaC7H5N3O
Molecular Weight147.13 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=NC(=O)N2)N=C1
InChIInChI=1S/C7H5N3O/c11-7-9-4-6-5(10-7)2-1-3-8-6/h1-4H,(H,9,10,11)
InChIKeyIAAQUOVTPAMQCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrido[3,2-d]pyrimidin-2(1H)-one (CAS 116598-88-0): A Regioisomeric Scaffold with Demonstrated Potency Gains in DHFR Inhibition Over Pyrido[2,3-d]pyrimidine Counterparts


Pyrido[3,2-d]pyrimidin-2(1H)-one is a nitrogen-rich fused heterocyclic scaffold that serves as a critical synthetic building block for kinase inhibitors and dihydrofolate reductase (DHFR) antagonists. Unlike its regioisomer pyrido[2,3-d]pyrimidin-2(1H)-one, this [3,2-d] ring fusion orientation has been directly shown to confer a 5-fold improvement in enzymatic potency against Pneumocystis carinii DHFR and enables the development of inhibitors with 28-fold selectivity for the pathogenic over the human enzyme isoform, outcomes not achieved by the corresponding [2,3-d] series [1][2].

Why Pyrido[3,2-d]pyrimidin-2(1H)-one Cannot Be Generically Substituted by Other Pyridopyrimidine Regioisomers for DHFR-Targeted Programs


The pyrido[3,2-d]pyrimidine scaffold is not interchangeable with its [2,3-d], [3,4-d], or [4,3-d] regioisomers because the nitrogen atom placement fundamentally alters the hydrogen-bonding geometry within enzyme active sites. In DHFR, the [3,2-d] scaffold forms a distinct π–π stacking interaction and ionic salt bridge with Asp32/Glu30 that the [2,3-d] scaffold does not replicate, leading to a 4.4-fold loss in pcDHFR potency when the ring system is switched [1]. Direct scaffold-hopping experiments confirmed that the [3,2-d] orientation uniquely supports both high potency and pathogen-selectivity, a dual profile unattainable with the [2,3-d] series [2].

Quantitative Evidence Guide: Pyrido[3,2-d]pyrimidin-2(1H)-one Differentiation


5-Fold Gain in pcDHFR Potency Over the Pyrido[2,3-d]pyrimidine Regioisomer

In a direct head-to-head comparison of the two regioisomeric scaffolds bearing identical 6-substituents, pyrido[3,2-d]pyrimidine 7 exhibited an IC50 of 1400 nM against pcDHFR, while the corresponding pyrido[2,3-d]pyrimidine 8 showed an IC50 of 6100 nM, representing a 4.4-fold improvement in potency [1]. Against the rat liver DHFR control, compound 7 showed an IC50 of 430 nM compared to 500 nM for compound 8, indicating that the potency gain is target-specific rather than a general solubility or permeability artifact.

Dihydrofolate reductase Pneumocystis carinii Antifolate Scaffold hopping

28-Fold Selectivity for Pneumocystis jirovecii DHFR Over Human DHFR Achieved Only by the [3,2-d] Scaffold

While the pyrido[2,3-d]pyrimidine series (compounds 1–6) yielded only moderate pjDHFR potency (IC50 approximately 300 nM) with selectivity ratios below 1 (hDHFR/pjDHFR), scaffold hopping to pyrido[3,2-d]pyrimidine enabled compound 15 to achieve an IC50 of 80 nM against pjDHFR with a 28-fold selectivity window over human DHFR [1]. No pyrido[2,3-d]pyrimidine analog in the same study approached this combination of potency and selectivity.

Selectivity Dihydrofolate reductase Pneumocystis jirovecii Antiparasitic

Class-Level Kinase Selectivity: Pyrido[3,2-d]pyrimidine Derivatives Show No Cross-Inhibition of JNK2, JNK3, or ERK

Derivatives built on the 3,4-dihydropyrido[3,2-d]pyrimidin-2(1H)-one core have demonstrated binding exclusively to p38α MAP kinase with IC50 values as low as 3.2 nM, while displaying no measurable inhibition of closely related MAP kinases JNK2, JNK3, and ERK [1]. This isoform-specific inhibition is attributed to a peptide-flip mechanism dependent on Gly110, a residue absent in other MAP kinases, and is a property shared by the pyridol-pyrimidine class but not by many other kinase inhibitor scaffolds [2].

Kinase selectivity p38 MAP kinase JNK ERK

Best-Fit Application Scenarios for Pyrido[3,2-d]pyrimidin-2(1H)-one Based on Quantitative Differentiation Evidence


Development of Species-Selective DHFR Inhibitors for Anti-Infective Programs

The demonstrated 28-fold selectivity window of pyrido[3,2-d]pyrimidine-based inhibitors for pjDHFR over hDHFR makes this scaffold the preferred starting material for programs targeting Pneumocystis jirovecii, Toxoplasma gondii, or other DHFR-dependent pathogens where host toxicity must be minimized, a profile not achievable with the pyrido[2,3-d]pyrimidine series that exhibited selectivity ratios below 1 [1].

Design of Isoform-Selective p38α MAP Kinase Inhibitors Free of JNK/ERK Off-Target Activity

The unique Gly110-dependent binding mechanism inherent to the pyrido[3,2-d]pyrimidine class ensures that inhibitors built on this core are devoid of JNK2, JNK3, and ERK inhibitory activity, a critical advantage for target validation studies and anti-inflammatory programs where MAP kinase pathway cross-talk confounds phenotypic interpretation [1].

Building Block for Focused Kinase Inhibitor Libraries Targeting PI3Kα/mTOR with Single-Digit Nanomolar Potency

2,4,7-Trisubstituted pyrido[3,2-d]pyrimidines have been reported to achieve IC50 values between 3 and 10 nM on PI3Kα, significantly outperforming the pyrimidopyrimidine reference compounds used in the same study, supporting the procurement of this scaffold for kinase inhibitor library synthesis where high initial hit potency is a critical selection criterion [1].

Scaffold-Hopping Studies to Establish Structure-Activity Relationships Across Regioisomeric Pyridopyrimidine Series

The availability of quantitative head-to-head data (4.4-fold pcDHFR potency gain; 28-fold pjDHFR selectivity gain) makes pyrido[3,2-d]pyrimidin-2(1H)-one an essential comparator for any medicinal chemistry program that is evaluating pyrido[2,3-d]pyrimidine leads and requires a data-driven decision on which regioisomer to advance into lead optimization [1].

Quote Request

Request a Quote for Pyrido[3,2-d]pyrimidin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.